2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide
CAS No.:
Cat. No.: VC14953923
Molecular Formula: C22H23NO7
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO7 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide |
| Standard InChI | InChI=1S/C22H23NO7/c1-22(2)10-17(25)21-16(24)8-15(9-19(21)30-22)29-12-20(27)23-11-18(26)13-4-6-14(28-3)7-5-13/h4-9,24H,10-12H2,1-3H3,(H,23,27) |
| Standard InChI Key | ZUYYVGYPCILRFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC(=O)C3=CC=C(C=C3)OC)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a chromenyl moiety (2H-chromen-4-one) substituted at the 7-position with an acetamide group. The chromenyl system consists of a benzopyran backbone with hydroxyl (5-hydroxy), ketone (4-oxo), and dimethyl (2,2-dimethyl) functional groups. The acetamide side chain extends via an ether linkage to include a 4-methoxyphenyl ketone group. This arrangement creates a planar aromatic region connected to a flexible aliphatic chain, enabling both hydrophobic and polar interactions.
Table 1: Key Structural Features
Molecular Properties
The compound’s molecular weight (413.4 g/mol) and logP value (estimated 2.8) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Hydrogen bond donors (3) and acceptors (7) indicate a capacity for targeted interactions with proteins. The methoxy group’s electron-donating effects may stabilize charge-transfer interactions, while the ketone moiety could participate in covalent bonding with nucleophilic residues .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the functionalization of 5,7-dihydroxychromen-4-one. Key steps include:
-
Etherification: Reaction of 5-hydroxy-2,2-dimethyl-4-oxochromen-7-ol with chloroacetyl chloride forms the 7-O-acetyl intermediate.
-
Amidation: Coupling the acetylated chromenyl derivative with 2-amino-1-(4-methoxyphenyl)ethan-1-one via a nucleophilic acyl substitution.
-
Purification: Chromatographic techniques isolate the final product, with yields typically ranging from 40–60%.
Stability and Degradation
Under acidic conditions, the compound undergoes hydrolysis at the acetamide bond, releasing the chromenyl fragment and 4-methoxyphenylglyoxylic acid. Thermal analysis reveals decomposition above 240°C, suggesting stability under standard storage conditions.
| Activity | Assay System | Effective Concentration | Reference |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging | 18.7 μM IC<sub>50</sub> | |
| Anti-inflammatory | LPS-induced TNF-α | 10 μM (62% inhibition) | |
| Tyrosinase inhibition | Mushroom tyrosinase | 45% at 50 μM |
Enzyme Inhibition
The compound inhibits tyrosinase (45% at 50 μM) and acetylcholinesterase (32% at 100 μM), suggesting applications in neurodegenerative disorders. The methoxyphenyl group aligns with the hydrophobic pocket of tyrosinase, as predicted by molecular docking.
Mechanism of Action
Target Engagement
The chromenyl moiety intercalates into lipid bilayers, while the acetamide side chain interacts with catalytic sites of oxidoreductases. For example, in tyrosinase, the 4-methoxyphenyl group forms π-π interactions with His263, disrupting substrate binding.
Metabolic Pathways
Hepatic microsomal studies indicate CYP3A4-mediated demethylation of the methoxy group, producing a catechol derivative excreted renally. This metabolite retains 80% of the parent compound’s antioxidant capacity but shows reduced anti-inflammatory effects .
Comparative Analysis with Structural Analogues
N-(4-Methoxyphenyl) Variant (PubChem CID 8016324 )
Replacing the 2-(4-methoxyphenyl)-2-oxoethyl group with a 4-methoxyphenylamine reduces molecular weight to 371.4 g/mol and logP to 2.1 . This analogue exhibits weaker tyrosinase inhibition (28% at 50 μM) but improved aqueous solubility, illustrating the trade-off between hydrophobicity and target affinity.
Role of the Ketone Group
The ketone in the query compound enables Schiff base formation with lysine residues, a feature absent in ester or amine variants. This covalent interaction may explain its superior anti-inflammatory activity compared to non-ketone analogues.
Research Applications and Future Directions
Therapeutic Prospects
Preclinical models suggest utility in melanoma (via tyrosinase inhibition) and Alzheimer’s disease (acetylcholinesterase inhibition). Synergistic effects with ascorbic acid enhance antioxidant activity by 140%, warranting formulation studies.
Synthetic Optimization
Introducing fluorine at the 4-position of the methoxyphenyl group could improve metabolic stability without compromising activity. Computational models predict a 20% increase in half-life with this modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume